

# 4-Hydroxy-2-methylquinoline (CAS 607-67-0): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylquinoline

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This technical guide provides an in-depth overview of the core properties of **4-Hydroxy-2-methylquinoline** (CAS No. 607-67-0), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document consolidates its physicochemical characteristics, spectroscopic data, and safety information. Furthermore, it details experimental protocols for its synthesis and analysis, and explores its potential biological activities, with a focus on the inhibition of the NF-κB signaling pathway.

## Core Properties and Data

**4-Hydroxy-2-methylquinoline**, also known as 2-methyl-4-quinolinol, presents as a yellow to beige crystalline solid.<sup>[1]</sup> It is sparingly soluble in water but shows solubility in various organic solvents.<sup>[1][2]</sup> Its chemical structure consists of a quinoline core substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position.

## Physicochemical Properties

The key physicochemical properties of **4-Hydroxy-2-methylquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[3]
Molecular Weight	159.18 g/mol	[3]
Melting Point	234-236 °C	[4]
Boiling Point	152-153 °C at 1.2 Torr	[2]
Water Solubility	Slightly soluble	[1][2]
Appearance	Yellow crystalline solid	[1]
XLogP3	1.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Hydroxy-2-methylquinoline**. The following table summarizes its key spectroscopic features.

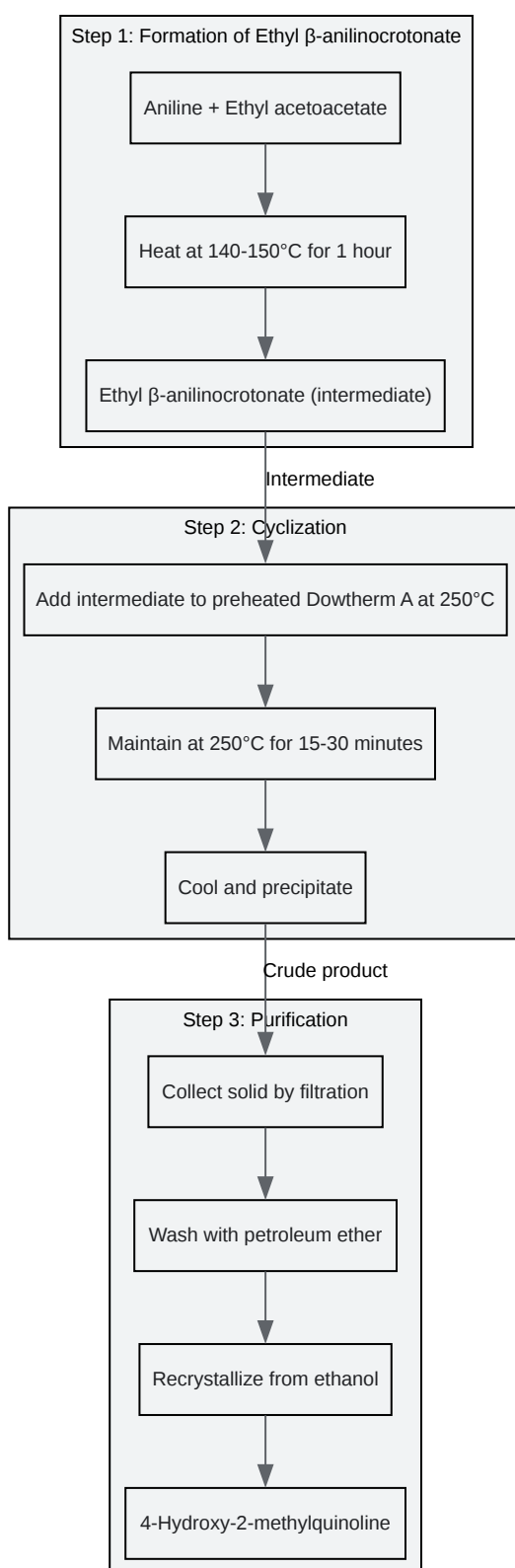
Spectroscopic Technique	Key Data/Peaks	Source(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	Spectra available in online databases.	[5]
<sup>13</sup> C NMR	Spectra available in online databases.	
Infrared (IR)	Spectra available in online databases.	
Mass Spectrometry (MS)	Spectra available in online databases.	
UV-Vis (λ <sub>max</sub> in CHCl <sub>3</sub> )	317 nm	[4]

# Synthesis and Analysis: Experimental Protocols

## Synthesis via Conrad-Limpach Reaction

A common and effective method for the synthesis of **4-hydroxy-2-methylquinoline** is the Conrad-Limpach reaction. This involves the condensation of an aniline with a  $\beta$ -ketoester, followed by a high-temperature cyclization.

Experimental Workflow: Conrad-Limpach Synthesis



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Caption: Workflow for the synthesis of **4-Hydroxy-2-methylquinoline**.

#### Detailed Protocol:

- **Step 1: Synthesis of Ethyl  $\beta$ -anilinocrotonate:** A mixture of aniline (0.2 mol) and ethyl acetoacetate (0.2 mol) is heated at 140-150°C for 1 hour.
- **Step 2: Cyclization:** The resulting ethyl  $\beta$ -anilinocrotonate is added dropwise to a preheated inert solvent, such as Dowtherm A, at 250°C. The mixture is maintained at this temperature for 15-30 minutes.
- **Step 3: Purification:** After cooling, the precipitated solid is collected by filtration, washed with a suitable solvent like petroleum ether, and recrystallized from ethanol to yield 2-methyl-4-hydroxyquinoline.

## Analytical Methods

#### High-Performance Liquid Chromatography (HPLC) for Quinoline Derivatives:

This protocol provides a general framework for the analysis of quinoline derivatives, which can be optimized for **4-Hydroxy-2-methylquinoline**.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column is typically suitable.
- **Mobile Phase:** A gradient of acetonitrile and water (with a small percentage of formic acid or trifluoroacetic acid for peak shape improvement) is commonly used.
- **Detection:** UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., around 317 nm).
- **Quantification:** A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples.

#### Gas Chromatography-Mass Spectrometry (GC-MS) for Quinoline Derivatives:

For volatile derivatives or after derivatization, GC-MS provides excellent separation and identification capabilities.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature gradient is programmed to ensure optimal separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.
- Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

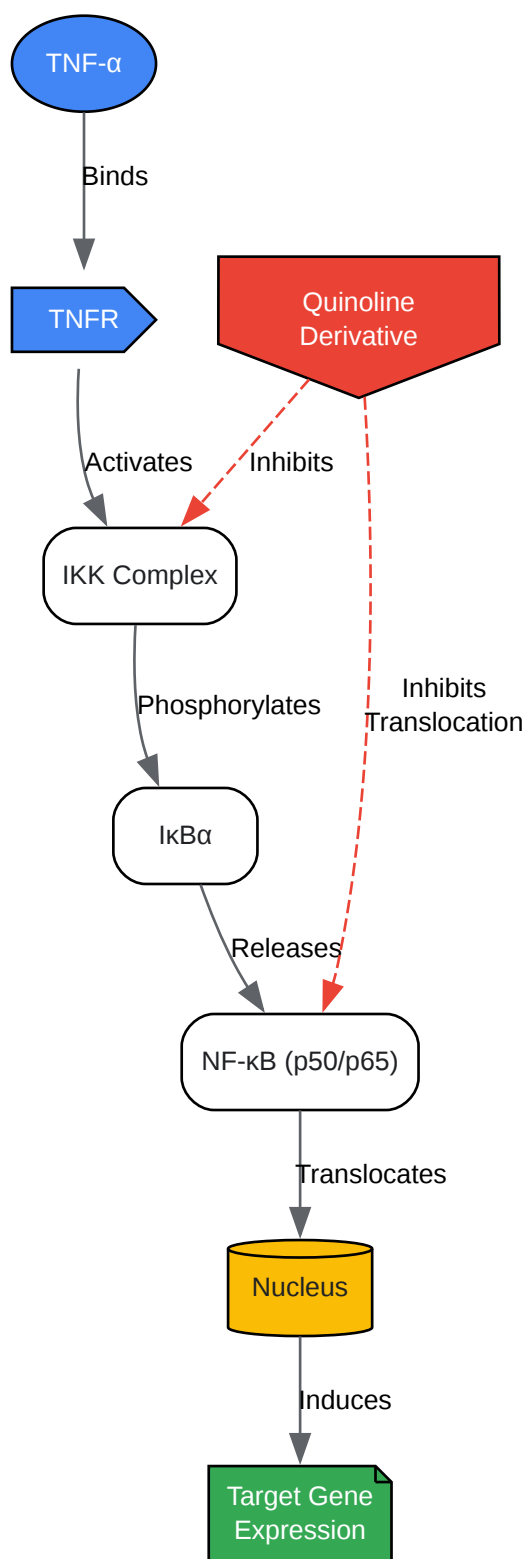
## Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several studies have indicated that certain quinoline compounds can modulate key cellular signaling pathways.

### Inhibition of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some quinoline derivatives have been shown to inhibit this pathway. While direct studies on **4-Hydroxy-2-methylquinoline**'s effect on this pathway are limited, its structural similarity to other known inhibitors suggests it may possess similar activity.

Canonical NF- $\kappa$ B Signaling Pathway and Potential Inhibition by Quinoline Derivatives



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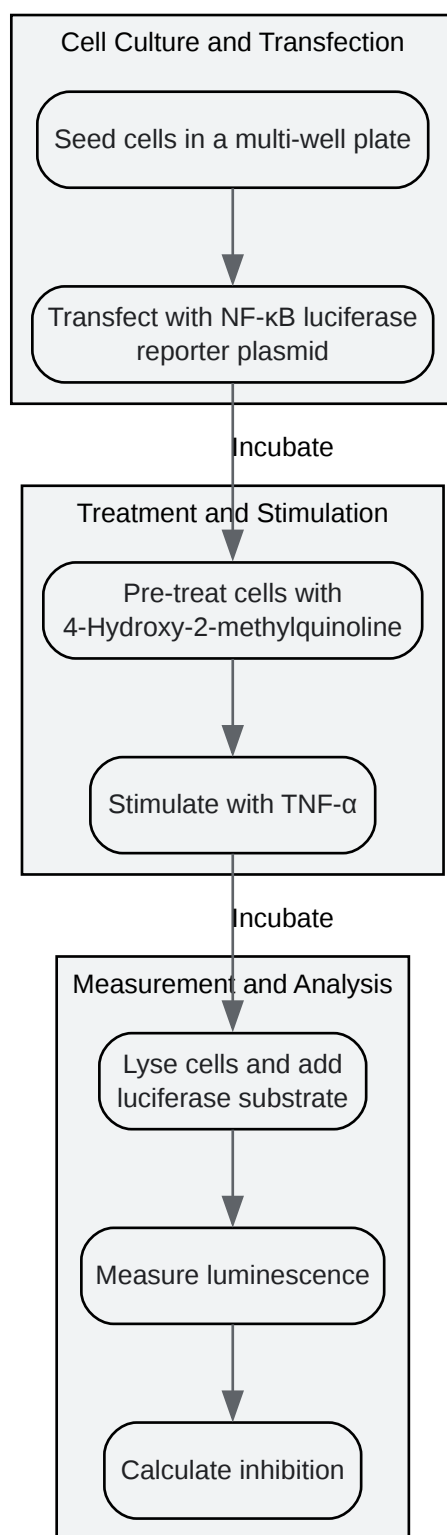
Caption: Overview of the canonical NF-κB signaling pathway and potential points of inhibition by quinoline derivatives.

## Experimental Protocol: NF- $\kappa$ B Luciferase Reporter Assay

This assay is a common method to screen for and quantify the inhibition of the NF- $\kappa$ B signaling pathway by small molecules.

Workflow: NF- $\kappa$ B Luciferase Reporter Assay





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Caption: Experimental workflow for an NF-κB luciferase reporter assay.

#### Detailed Protocol:

- Cell Culture and Transfection:
  - Plate a suitable cell line (e.g., HEK293T or HeLa) in a 96-well plate.
  - Transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF- $\kappa$ B responsive promoter. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) is recommended for normalization.
- Compound Treatment and Pathway Stimulation:
  - After 24 hours, replace the medium with fresh medium containing various concentrations of **4-Hydroxy-2-methylquinoline**.
  - Incubate for a predetermined time (e.g., 1-2 hours).
  - Stimulate the NF- $\kappa$ B pathway by adding a known activator, such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), to the wells.
- Lysis and Luminescence Measurement:
  - After an appropriate incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.
  - Add the luciferase substrate to the cell lysate.
  - Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
- Data Analysis:
  - Normalize the NF- $\kappa$ B-driven luciferase activity to the control luciferase activity.
  - Calculate the percentage of inhibition for each concentration of the test compound compared to the stimulated control (cells treated with TNF- $\alpha$  alone).

- Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

## Safety Information

**4-Hydroxy-2-methylquinoline** is classified as an irritant.[1][2] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

## Conclusion

**4-Hydroxy-2-methylquinoline** (CAS 607-67-0) is a versatile heterocyclic compound with well-defined physicochemical properties. The established synthetic routes, such as the Conrad-Limpach reaction, allow for its efficient preparation. Its structural similarity to other biologically active quinolines, particularly those that inhibit the NF-κB signaling pathway, makes it a compound of interest for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, analyze, and evaluate the biological potential of this molecule. As with any chemical, proper safety precautions must be observed during its handling and use.

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